molecular formula C10H8BrN3 B13880833 5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine

Cat. No.: B13880833
M. Wt: 250.09 g/mol
InChI Key: RMHUZADZVABAFU-UHFFFAOYSA-N
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Description

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a bromine atom at position 5 and a 6-methylpyridin-2-yl group at position 2. This structure combines aromatic nitrogen-rich rings, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-2-(6-methylpyridin-2-yl)pyrimidine

InChI

InChI=1S/C10H8BrN3/c1-7-3-2-4-9(14-7)10-12-5-8(11)6-13-10/h2-6H,1H3

InChI Key

RMHUZADZVABAFU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

One-Step Synthesis Using 2-Bromomalonaldehyde and Amidines

Method Description

A recent and efficient method involves a one-step cyclization reaction between 2-bromomalonaldehyde and amidine compounds to directly synthesize 5-bromo-2-substituted pyrimidines, including 5-bromo-2-methylpyrimidine, which is structurally close to the target compound 5-bromo-2-(6-methylpyridin-2-yl)pyrimidine.

Reaction Scheme:
  • Reagents: 2-bromomalonaldehyde + amidine hydrochloride (e.g., acetamidine hydrochloride for methyl substituent)
  • Solvent: Glacial acetic acid (acts as protonic solvent and acid catalyst)
  • Conditions:
    • Initial mixing at 0 °C
    • Heating to 80 °C during dropwise addition of amidine solution
    • Further heating at 100 °C for 5-8 hours
  • Workup: Addition of water, filtration, washing with ethanol, extraction with dichloromethane and aqueous NaOH, drying, and vacuum concentration.

Example: Preparation of 5-Bromo-2-Methylpyrimidine

Parameter Details
2-Bromomalonaldehyde 15 g (0.1 mol)
Acetamidine hydrochloride 9.4 g (0.1 mol) in 50 mL acetic acid
Solvent 150 mL glacial acetic acid + 3A molecular sieves (2 g)
Temperature profile 0 °C → 80 °C (dropwise addition over 30 min) → 100 °C (5 h)
Yield 7.5 g (43%)
Characterization 1H NMR (400 MHz, CDCl3): δ 8.68 (s, 2H), 2.69 (s, 3H); MS (M+H)+: 173.21

Example: Preparation of 5-Bromo-2-Phenylpyrimidine

Parameter Details
2-Bromomalonaldehyde 15 g (0.1 mol)
Benzamidine hydrochloride 15.6 g (0.1 mol) in 60 mL acetic acid
Solvent 150 mL glacial acetic acid + 3A molecular sieves (2 g)
Temperature profile 0 °C → 80 °C (dropwise addition over 30 min) → 100 °C (8 h)
Yield 7.8 g (33%)
Characterization 1H NMR (400 MHz, CDCl3): δ 8.81 (s, 2H), 8.37 (m, 2H), 7.46 (m, 3H); MS (M+H)+: 234.98

Advantages of This Method

  • Simple, one-step reaction.
  • Uses inexpensive, readily available raw materials.
  • Safe and scalable for industrial production.
  • Short reaction time and straightforward post-reaction processing.
  • Avoids hazardous reagents and complicated purification.

Synthetic Routes to this compound

While direct literature on this compound synthesis is limited, the above one-step amidine method can be adapted by using 6-methylpyridin-2-yl amidine as the amidine component to introduce the 6-methylpyridin-2-yl substituent at the 2-position of the pyrimidine ring.

This approach would follow the same reaction conditions:

Step Reagents Conditions Expected Outcome
1 2-Bromomalonaldehyde + 6-methylpyridin-2-yl amidine hydrochloride Acetic acid, 0 °C to 100 °C, 5-8 h Formation of this compound

This method is inferred based on the successful synthesis of other 2-substituted 5-bromopyrimidines using analogous amidines.

Summary Table of Key Preparation Methods

Method Starting Materials Conditions Yield (%) Notes
One-step reaction of 2-bromomalonaldehyde with amidines 2-bromomalonaldehyde + amidine hydrochloride (e.g., acetamidine, benzamidine) Glacial acetic acid, 0 °C to 100 °C, 5-8 h 33-43% Simple, safe, scalable, suitable for 2-substituted 5-bromopyrimidines including 6-methylpyridin-2-yl amidine
Reaction of 5-bromo-2-iodopyrimidine with dimethylzinc or trimethylaluminum 5-bromo-2-iodopyrimidine + organometallic reagent Anhydrous, inert atmosphere Variable; not scalable Pyrophoric reagents, safety concerns
Diazotization and bromination of 5-aminopyrimidine 5-aminopyrimidine Multiple steps High cost Expensive starting material
Nucleophilic substitution on 5-bromo-2-chloropyrimidine 5-bromo-2-chloropyrimidine + nucleophile DMF, moderate heat Moderate to good Adaptable, but less documented for 6-methylpyridin-2-yl

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Arylboronic Acids: Reactants in Suzuki coupling.

    Solvents: Such as dichloromethane and ethanol.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and material science .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Pyrimidine and Pyridine Derivatives
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine Br (C5), 6-Me-pyridin-2-yl (C2) C₁₀H₈BrN₃ 265.10 Bicyclic aromatic system N/A
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c) Br (C5), CF₃O-Ph-O (C2) C₁₁H₇BrF₃N₂O 347.09 Electron-withdrawing phenoxy group
5-Bromo-2-chloropyrimidin-4-amine Br (C5), Cl (C2), NH₂ (C4) C₄H₄BrClN₃ 223.36 Planar pyrimidine ring; hydrogen bonding network
6'-Bromo-5-methyl-2,2'-bipyridine Br (C6'), Me (C5) C₁₁H₁₀BrN₂ 265.12 Bipyridine scaffold; halogenated
5-Bromo-6-methylpyridin-2-amine Br (C5), Me (C6), NH₂ (C2) C₆H₈BrN₂ 188.05 Amino-pyridine derivative
Key Observations :
  • Electronic Effects : The 6-methylpyridin-2-yl group in the target compound introduces steric bulk and electron-donating effects, contrasting with electron-withdrawing groups like CF₃O in 22c .
  • Hydrogen Bonding : Unlike 5-bromo-2-chloropyrimidin-4-amine, which forms 2D networks via N–H···N bonds , the target compound’s lack of an amine group may limit such interactions.
  • Reactivity : Bromine at position 5 facilitates cross-coupling reactions (e.g., Suzuki), as seen in related bromopyrimidines .

Crystallographic and Conformational Insights

  • Target Compound: Limited data, but analogues like 5-bromo-2-(pyridin-4-yloxy)pyrimidine (similar pyrimidine-pyridine systems) exhibit planar aromatic rings with dihedral angles <15° between rings .
  • 5-Bromo-2-chloropyrimidin-4-amine : Pyrimidine ring planarity (r.m.s. deviation 0.087 Å) and coplanar substituents (Br, Cl, NH₂) enable strong intermolecular interactions .

Biological Activity

5-Bromo-2-(6-methylpyridin-2-yl)pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromine atom at the 5-position and a 6-methylpyridine moiety at the 2-position. Its molecular formula is C11_{11}H10_{10}BrN3_3, with a molecular weight of approximately 252.09 g/mol. The presence of nitrogen atoms in the pyrimidine ring enhances its reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant biological activity as an inhibitor of various enzymes and receptors. The bromine atom and the structural features of the pyrimidine ring contribute to its binding affinity to specific molecular targets, which may lead to therapeutic applications in treating diseases such as cancer.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific enzymes linked to cancer progression
Anticancer PotentialSimilar compounds have shown anti-cancer properties
Anti-thrombolyticExhibits anti-thrombolytic activity in vitro

The compound's interaction with biological targets involves hydrogen bonding and hydrophobic interactions facilitated by its structural components. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, studies have shown that similar pyrimidine derivatives can inhibit tumor growth by interfering with cancer cell signaling pathways .

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that derivatives of pyrimidines, including this compound, can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition rates against MCF7 and NCI-H460 cell lines, suggesting potential use in cancer therapy .
  • Anti-Thrombolytic Activity : A study on related pyridine derivatives revealed that certain compounds exhibited notable anti-thrombolytic activity, with one derivative showing a high percentage of clot inhibition (31.61%). This suggests that this compound may also possess similar properties worth further investigation .
  • Structural Comparisons : Comparative studies with structurally similar compounds highlight the unique properties of this compound. Notably, its combination of a brominated pyrimidine ring with a methylpyridine moiety provides distinct chemical and biological characteristics that enhance its research value.

Future Directions

The promising biological activities associated with this compound warrant further exploration in drug discovery and development. Future research should focus on:

  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
  • Mechanistic Insights : Elucidating the detailed mechanisms through which this compound exerts its biological effects.
  • Structural Modifications : Investigating how modifications to the existing structure can enhance its bioactivity and selectivity against target enzymes or receptors.

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